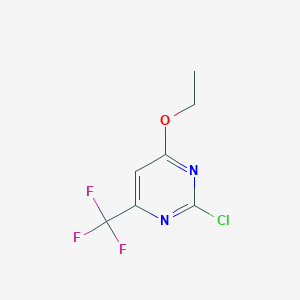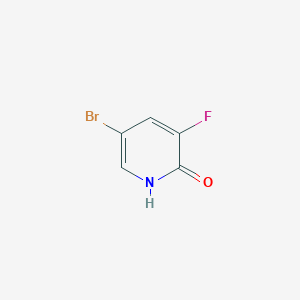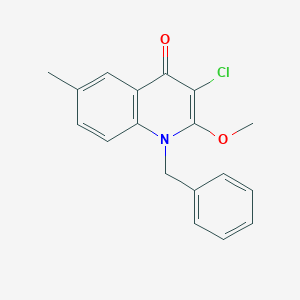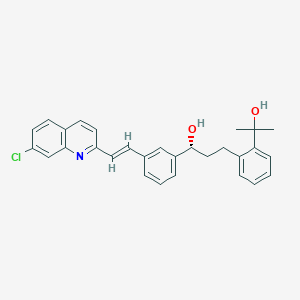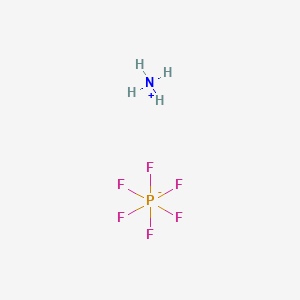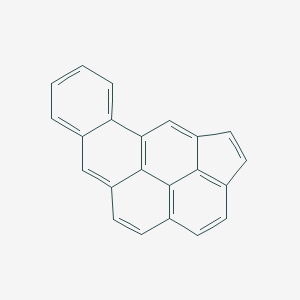
Dibenzo(j,mno)acephenanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(j,mno)acephenanthrylene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields. DBA is a highly conjugated molecule with a planar structure that consists of four fused benzene rings.
Mécanisme D'action
The mechanism of action of Dibenzo(j,mno)acephenanthrylene is not fully understood, but recent studies have shown that it can interact with DNA and induce DNA damage. Dibenzo(j,mno)acephenanthrylene has also been shown to induce oxidative stress and inflammation in cells, which may contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Dibenzo(j,mno)acephenanthrylene has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy. However, Dibenzo(j,mno)acephenanthrylene also has toxic effects on normal cells, which may limit its use in clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dibenzo(j,mno)acephenanthrylene in lab experiments is its high chemical stability, which makes it an ideal candidate for studying the effects of PAHs on biological systems. However, Dibenzo(j,mno)acephenanthrylene is also highly insoluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Dibenzo(j,mno)acephenanthrylene, including:
1. Developing novel Dibenzo(j,mno)acephenanthrylene-based materials for organic electronics applications.
2. Studying the effects of Dibenzo(j,mno)acephenanthrylene on DNA damage and repair mechanisms.
3. Investigating the potential use of Dibenzo(j,mno)acephenanthrylene as a cancer therapeutic agent.
4. Developing new synthesis methods for Dibenzo(j,mno)acephenanthrylene and its derivatives.
5. Studying the environmental impact of Dibenzo(j,mno)acephenanthrylene and other PAHs.
Méthodes De Synthèse
Dibenzo(j,mno)acephenanthrylene can be synthesized through various methods, including Suzuki-Miyaura coupling, Pd-catalyzed C-H activation, and Diels-Alder reaction. The most commonly used method for synthesizing Dibenzo(j,mno)acephenanthrylene is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Dibenzo(j,mno)acephenanthrylene has been extensively studied in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, Dibenzo(j,mno)acephenanthrylene has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In organic electronics, Dibenzo(j,mno)acephenanthrylene-based materials have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
Numéro CAS |
153043-82-4 |
|---|---|
Nom du produit |
Dibenzo(j,mno)acephenanthrylene |
Formule moléculaire |
C22H12 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H |
Clé InChI |
VBFJBGBONHVYNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
Autres numéros CAS |
153043-82-4 |
Synonymes |
CP(1,12)B(a)P dibenzo(j,mno)acephenanthrylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




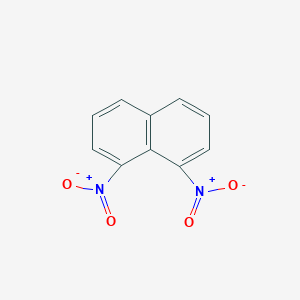

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
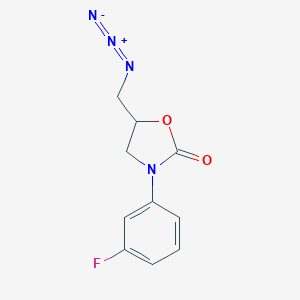
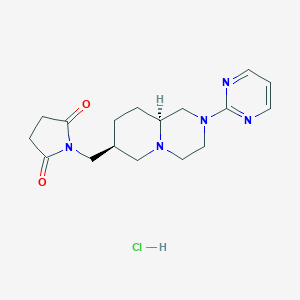
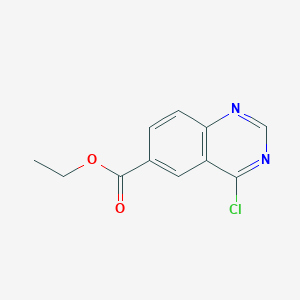
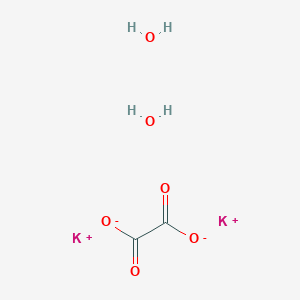
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
